![molecular formula C16H16O5 B1344598 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid CAS No. 887412-01-3](/img/structure/B1344598.png)
4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid
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Overview
Description
4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid (also known as MEBPBA) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of benzoic acid and contains a phenoxy group and two methoxyethoxy groups. MEBPBA has been used in numerous studies, including those related to drug metabolism, pharmacokinetics, pharmacodynamics, and biochemistry. MEBPBA has been found to be a potent inhibitor of several enzymes, including cytochrome P450, and has been used in the development of new drugs.
Scientific Research Applications
Enzymatic Oxidative Polymerization
A study by Kumbul et al. (2015) explored the enzymatic oxidative polymerization of a para-imine functionalized phenol derivative, which shares structural similarities with 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid, using horseradish peroxidase. This polymerization process resulted in oligomers with high thermal stability and a molecular weight of 3000 g/mol. The study suggests potential applications in creating biodegradable polymers with specific thermal and structural properties (Kumbul, Gokturk, Turac, & Sahmetlioglu, 2015).
Treatment of Herbicides Using Membrane Bioreactor Technology
Ghoshdastidar and Tong (2013) investigated the use of membrane bioreactor (MBR) technology for treating phenoxyacetic and benzoic acid herbicides, which are structurally related to this compound. The study demonstrated the MBR's efficiency in degrading toxic herbicides, indicating its potential for water purification applications (Ghoshdastidar & Tong, 2013).
Luminescent Properties of Lanthanide Coordination Compounds
Research by Sivakumar et al. (2010) on lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid, a compound structurally related to this compound, revealed the impact of electron-donating and withdrawing groups on luminescent properties. This suggests applications in developing new materials for optical devices and sensors (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Safety and Hazards
properties
IUPAC Name |
4-[4-(2-methoxyethoxy)phenoxy]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-19-10-11-20-13-6-8-15(9-7-13)21-14-4-2-12(3-5-14)16(17)18/h2-9H,10-11H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCOZSIJPQWIAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628531 |
Source
|
Record name | 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
887412-01-3 |
Source
|
Record name | 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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